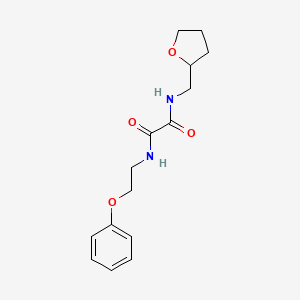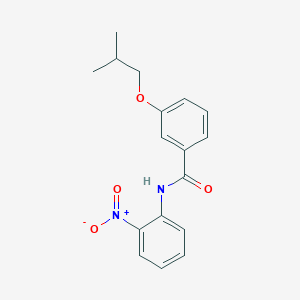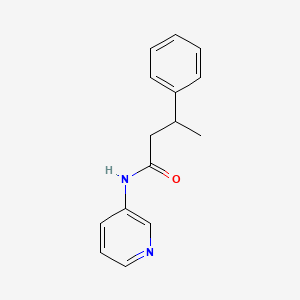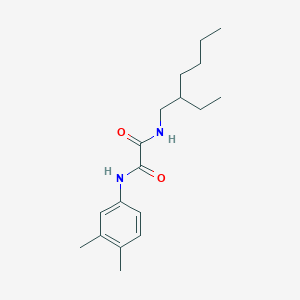
N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
説明
N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as PTME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTME belongs to the class of ethanediamide derivatives and has a molecular weight of 312.4 g/mol.
作用機序
The exact mechanism of action of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood. However, it has been suggested that N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several biochemical and physiological effects. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to decrease the levels of prostaglandin E2 (PGE2), a lipid mediator that is involved in inflammation and pain. In addition, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes that are involved in programmed cell death.
実験室実験の利点と制限
N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is also stable under normal laboratory conditions. However, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. In addition, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has a relatively short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for research on N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of research is the development of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide derivatives with improved properties, such as increased solubility and longer half-life. Another area of research is the investigation of the molecular targets of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, which could provide insights into its mechanism of action. Furthermore, the potential applications of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in agriculture and material science warrant further investigation. Overall, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a promising compound that has the potential to have significant impact in various fields.
科学的研究の応用
N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and antitumor properties. In agriculture, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used as a growth regulator for plants, enhancing their resistance to environmental stress. In material science, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(15(19)17-11-13-7-4-9-20-13)16-8-10-21-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUXENNQUKVOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[(2-methylpyridin-4-yl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3975622.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3975624.png)


![1-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3975645.png)
![N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3975665.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975671.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)

![methyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3975693.png)
![5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3975701.png)

![1-(4-tert-butylphenoxy)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3975707.png)